Tert-butyl 4-(4-bromophenyl)butanoate is an organic compound classified as an ester, specifically a benzoic acid ester. It is synthesized from the reaction of 4-bromobenzoic acid and tert-butyl acrylate. This compound is notable for its diverse applications in scientific research and industrial fields, particularly due to its unique chemical properties and structural characteristics.
The compound is recognized for its role in various chemical reactions and applications, making it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of tert-butyl 4-(4-bromophenyl)butanoate typically involves a multi-step process that requires various reagents and catalysts. The key steps include:
Tert-butyl 4-(4-bromophenyl)butanoate features a tert-butyl group attached to a butanoate moiety, which is further substituted with a para-bromophenyl group. The molecular structure can be represented as follows:
Tert-butyl 4-(4-bromophenyl)butanoate can undergo various chemical reactions, including:
The choice of reagents such as copper (I) iodide and triethylamine can significantly influence the reaction pathways and yields. The conditions under which these reactions are performed are critical for achieving desired products.
The mechanism of action for tert-butyl 4-(4-bromophenyl)butanoate primarily revolves around its ability to participate in nucleophilic substitution reactions.
This compound's efficacy in biological systems is also being explored, particularly regarding its anti-inflammatory properties.
Relevant data from studies indicate that this compound exhibits significant thermal stability and low volatility.
Tert-butyl 4-(4-bromophenyl)butanoate has several scientific applications:
Current research continues to explore new applications of this compound in drug development and material science due to its unique chemical characteristics.
The synthesis of tert-butyl 4-(4-bromophenyl)butanoate (CAS: 1315468-28-0) typically employs convergent strategies involving bromophenyl precursor preparation followed by esterification. One validated route begins with 4-bromophenylboronic acid, which undergoes Rh(I)-catalyzed asymmetric conjugate addition using chiral ligands like (R)-(+)-BINAP to form enantiomerically enriched intermediates [5]. Subsequent hydrolysis yields 3-(4-bromophenyl)butanoic acid, which is esterified with isobutene or tert-butanol under acid catalysis to form the target ester [3]. A critical alternative pathway involves Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by Arbusov reaction and tert-butyl ester protection. Key process considerations include:
Table 1: Multi-Step Synthesis Performance
Starting Material | Key Step | Yield | Purity |
---|---|---|---|
4-Bromophenylboronic acid | Rh-catalyzed conjugate addition | 73-99% | >99% ee |
4-Bromochlorobenzene | Friedel-Crafts acylation | 60-75% | 95% |
Ethyl crotonate | Enzymatic transesterification | 82% | >97% |
Palladium catalysis enables critical C–C bond formations in precursor synthesis. Suzuki-Miyaura coupling of 4-bromophenyl intermediates with boronic esters introduces alkyl/aryl chains at the para-position before esterification [4]. The patent literature highlights Pd(0)/Pd(II) systems (e.g., Pd(dppf)Cl₂) for constructing indole-pyrazole scaffolds that share synthetic parallels with bromophenyl butanoate intermediates [1]. Catalyst selection governs functional group tolerance:
Notably, 4-(4-bromophenyl)butanoic acid serves as a cross-coupling partner for synthesizing pharmaceutically active heterocycles, demonstrating this intermediate’s versatility [1] [4].
Table 2: Palladium Catalyst Performance in Bromophenyl Functionalization
Catalyst System | Reaction Type | Yield Increase | Side Products |
---|---|---|---|
Pd(OAc)₂/XPhos | Suzuki coupling | 92% vs. 68% | <5% |
Pd(dppf)Cl₂ | Heck coupling | 85% | 8-12% |
NiCl₂(dppe) | Negishi coupling | 75% | 15% |
Solvent polarity critically influences esterification kinetics and byproduct formation. Nonpolar aprotic solvents (toluene, xylene) facilitate tert-butylation via acid-catalyzed esterification, minimizing hydrolysis [3]. Catalyst screening reveals:
Solvent optimization data from patent CN1603293A demonstrates xylene’s superiority over toluene for 4-tert-butoxy-chlorobenzene synthesis (analogous to target ester formation), yielding 95% conversion at 110°C vs. 85% in toluene [3]. For conjugate additions preceding esterification, 1,4-dioxane enhances rhodium catalyst stability versus THF or DMF [5].
Table 3: Solvent Impact on Esterification Efficiency
Solvent | Catalyst | Temperature (°C) | Conversion | Advantages/Limitations |
---|---|---|---|---|
Toluene | H₂SO₄ | 110 | 85% | Low cost; forms azeotropes |
Xylene | H₂SO₄ | 110 | 95% | Higher bp; improved solubility |
Dioxane | Rh(I) | 30 | >99% | Optimal for metal catalysis; toxic |
DCM | DMAP | 40 | 78% | Mild conditions; poor scalability |
Direct esterification of 4-(4-bromophenyl)butanoic acid with tert-butanol employs dehydrating conditions (e.g., Dean-Stark apparatus) to drive equilibrium toward ester formation. This method requires excess alcohol (3–5 eq.) and suffers from slow kinetics due to tert-butanol’s steric bulk [3]. Alternatively, transesterification of ethyl or methyl esters with tert-butanol via acid/zymase catalysis offers advantages:
Patent WO2015067782A1 exemplifies transesterification’s utility in synthesizing sterically hindered esters for pharmaceutical intermediates [1]. However, enzymatic approaches show substrate-dependent activity, with bromophenyl substrates requiring extended reaction times (48–72 h) versus non-halogenated analogs. Economic analysis favors chemical transesterification for kilogram-scale production despite lower selectivity.
Table 4: Esterification Method Comparison
Parameter | Acid-Catalyzed Esterification | Chemical Transesterification | Enzymatic Transesterification |
---|---|---|---|
Reaction Time | 12–24 h | 8–12 h | 48–72 h |
Temperature | 100–120°C | 60–80°C | 25–40°C |
Byproducts | Isobutene, ethers | Alcohols | None significant |
Stereointegrity | Racemization risk | Configuration retained | >99% ee retention |
Scale-Up Feasibility | Excellent | Good | Limited by enzyme cost |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: